
2-(4-Chlorobenzyl)pyrrolidine
Overview
Description
2-(4-Chlorobenzyl)pyrrolidine is a nitrogen-containing heterocyclic compound with the molecular formula C11H14ClN It is characterized by a pyrrolidine ring substituted with a 4-chlorobenzyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorobenzyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the electrophilic carbon of the 4-chlorobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorobenzyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives of the compound.
Substitution: N-substituted pyrrolidine derivatives.
Scientific Research Applications
2-(4-Chlorobenzyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzyl)pyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the 4-chlorobenzyl group.
4-Chlorobenzylamine: Lacks the pyrrolidine ring but contains the 4-chlorobenzyl group.
N-Benzylpyrrolidine: Similar structure but without the chlorine atom.
Comparison: 2-(4-Chlorobenzyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the 4-chlorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to pyrrolidine, the 4-chlorobenzyl group enhances its lipophilicity and potential biological activity. Compared to 4-chlorobenzylamine, the pyrrolidine ring provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6,11,13H,1-2,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGVUZCAENHORR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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